NSC 601980 is a compound that has garnered attention in the field of cancer research, particularly as a potential therapeutic agent. It is a small molecule inhibitor that has been studied for its ability to target specific pathways involved in tumor growth and survival. The compound was initially developed for its effects on the cell cycle and apoptosis, making it a candidate for further investigation in oncology.
NSC 601980 was identified and characterized by researchers at the National Cancer Institute as part of a broader effort to discover new anticancer agents. The compound's development stemmed from screening programs aimed at identifying molecules with promising biological activity against various cancer cell lines.
NSC 601980 is classified as a small molecule inhibitor, specifically targeting the protein kinase family. It is categorized under compounds that exhibit antitumor activity and has been studied for its role in modulating cellular signaling pathways.
The synthesis of NSC 601980 involves several key steps, typically utilizing organic synthesis techniques. The process may include:
The synthetic route often involves multi-step reactions that may include nucleophilic substitutions, cyclizations, or other organic transformations. Specific reaction conditions and catalysts are tailored to enhance the efficiency of each step.
Molecular modeling and computational chemistry techniques can be employed to analyze the three-dimensional structure of NSC 601980, providing information on bond lengths, angles, and steric interactions.
NSC 601980 participates in various chemical reactions that are relevant to its function as an inhibitor. Key reactions may include:
Kinetic studies can be performed to assess the rate of reaction between NSC 601980 and its target proteins, providing insights into its efficacy as an inhibitor.
The mechanism of action for NSC 601980 involves its ability to inhibit specific kinases that play critical roles in cell proliferation and survival. This inhibition leads to:
Studies utilizing cell lines have demonstrated the effects of NSC 601980 on cell cycle progression and apoptosis, often measured through assays such as flow cytometry or Western blotting.
NSC 601980 exhibits several physical properties that are important for its application:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for understanding how NSC 601980 behaves in biological systems.
Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
NSC 601980 has potential applications in various areas of cancer research:
NSC 601980 is a synthetic antitumor compound identified by the systematic designation Chemical Abstracts Service (CAS) number 2070018-27-6 [1] [4]. Its simplified molecular-input line-entry system (SMILES) notation is CC1=NC2=CC=CC=C2N=C1/N=N/C3=CC=CC=C3
, which reveals a hydrazone-linked quinoxaline scaffold with a methyl substituent and a phenyl group [1] [5]. The structural core consists of a quinoxaline heterocycle (a bicyclic system with fused benzene and pyrazine rings) connected via an azo-hydrazone bond (–N=N–) to a terminal benzene ring. This configuration confers rigidity and planarity, critical for biological interactions [5]. The compound appears as a pink to red solid under ambient conditions [1] [4].
NSC 601980 and its analogues exhibit minor structural modifications that significantly alter molecular mass and properties. The base compound has the molecular formula C15H12N4 and a molecular weight of 248.28 g/mol [1] [4]. A documented analogue (CAS 91757-46-9) shares the quinoxaline-phenyllhydrazine backbone but differs by two additional hydrogen atoms, resulting in the formula C15H14N4 and a molecular weight of 250.30 g/mol [2] [6]. This variation arises from saturation of the hydrazone bond (C=N to C–N), reducing rigidity and potentially affecting bioactivity [6] [7].
Table 1: Molecular Variations in NSC 601980 and Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
NSC 601980 | 2070018-27-6 | C15H12N4 | 248.28 | Hydrazone bond (–N=N–) |
NSC 601980 analog | 91757-46-9 | C15H14N4 | 250.30 | Reduced bond (–NH–NH–) |
The IUPAC name for NSC 601980 is (E)-1-(3-methylquinoxalin-2-yl)-2-phenyl-diazene [1] [6]. Stereochemistry centers on the hydrazone bond geometry: the E-configuration (trans arrangement) is fixed due to restricted rotation around the –N=N– bond [5] [8]. This planar orientation optimizes interactions with cellular targets. The molecule lacks chiral centers, eliminating R/S stereoisomerism. However, E/Z notation applies if substituents differ; here, the E-configuration is unambiguous due to identical nitrogen substituents (quinoxaline vs. phenyl) [3] [8]. The analog (CAS 91757-46-9) adopts the IUPAC name 1-(3-methylquinoxalin-2-yl)-2-phenylhydrazine, reflecting saturation of the diazene bond [6].
NSC 601980 belongs to the class L01C (plant alkaloids and other natural products) in the World Health Organization's Anatomical Therapeutic Chemical (ATC) Classification System [9]. Though synthetic, it qualifies as a "natural product derivative" due to its quinoxaline core—a structure occurring naturally in microbial metabolites (e.g., Streptomyces). It is distinct from:
Table 2: ATC Classification of NSC 601980
ATC Level | Code | Classification | Description |
---|---|---|---|
1st | L | Antineoplastic agents | Broad category for cancer therapies |
2nd | L01 | Cytotoxic agents | Direct cell-killing compounds |
3rd | L01C | Plant/natural derivatives | Includes synthetic analogues of natural cores |
CAS No.: 112484-85-2
CAS No.: 10606-14-1